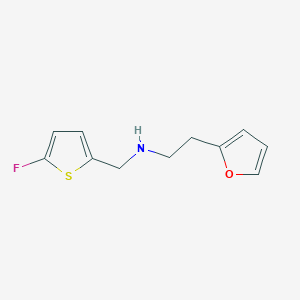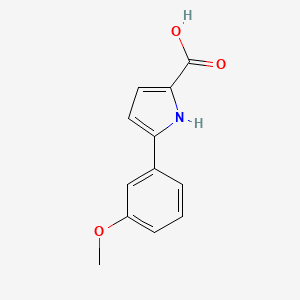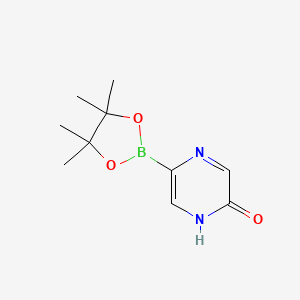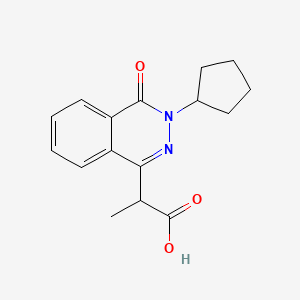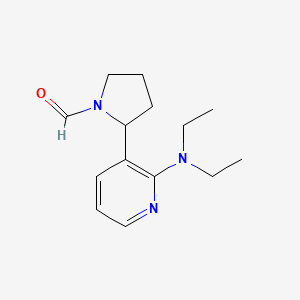
2-Chloro-6-methoxypyridin-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-methoxypyridin-3-OL is a chemical compound with the molecular formula C6H6ClNO2. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position, a methoxy group at the sixth position, and a hydroxyl group at the third position on the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methoxypyridin-3-OL can be achieved through several methods. One common approach involves the chlorination of 6-methoxypyridin-3-OL using thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) under controlled conditions. The reaction typically occurs at elevated temperatures to ensure complete chlorination .
Another method involves the Suzuki-Miyaura coupling reaction, where 2-chloro-6-methoxypyridine is coupled with a boronic acid derivative in the presence of a palladium catalyst. This method is known for its mild reaction conditions and high yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes using automated reactors. The use of continuous flow reactors allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-methoxypyridin-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form 2-chloro-6-methoxypyridin-3-amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Amines, thiols, and other nucleophiles in the presence of a base
Major Products
Oxidation: 2-Chloro-6-methoxypyridin-3-one.
Reduction: 2-Chloro-6-methoxypyridin-3-amine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-Chloro-6-methoxypyridin-3-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-methoxypyridin-3-OL involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. Its unique structure allows it to participate in various biochemical pathways, influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-6-iodopyridin-3-OL: Similar in structure but with an iodine atom instead of a chlorine atom.
2-Methoxy-6-chloropyridine: Lacks the hydroxyl group at the third position.
6-Chloro-2-methoxypyridine: Similar but without the hydroxyl group.
Uniqueness
2-Chloro-6-methoxypyridin-3-OL is unique due to the presence of both a methoxy and a hydroxyl group on the pyridine ring, which allows for diverse chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a valuable compound in organic synthesis and medicinal chemistry .
Propiedades
Fórmula molecular |
C6H6ClNO2 |
|---|---|
Peso molecular |
159.57 g/mol |
Nombre IUPAC |
2-chloro-6-methoxypyridin-3-ol |
InChI |
InChI=1S/C6H6ClNO2/c1-10-5-3-2-4(9)6(7)8-5/h2-3,9H,1H3 |
Clave InChI |
AFDFZFATXKCOJH-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=C(C=C1)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


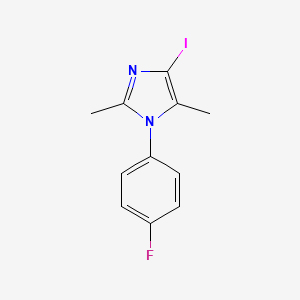


![6-Chloro-2-(2,3-dichlorophenyl)oxazolo[5,4-b]pyridine](/img/structure/B11807991.png)

